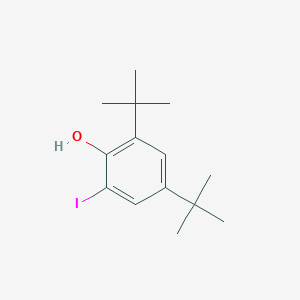

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo-

Beschreibung

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- (IUPAC name) is a substituted phenolic compound featuring two tert-butyl groups at positions 2 and 4 and an iodine atom at position 5. This structure combines steric hindrance from the bulky tert-butyl groups with the electronic influence of the iodine substituent.

Eigenschaften

CAS-Nummer |

89209-02-9 |

|---|---|

Molekularformel |

C14H21IO |

Molekulargewicht |

332.22 g/mol |

IUPAC-Name |

2,4-ditert-butyl-6-iodophenol |

InChI |

InChI=1S/C14H21IO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |

InChI-Schlüssel |

XAKFDUNVLYZUFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- typically involves the iodination of 2,4-bis(1,1-dimethylethyl)phenol. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-iodination and to ensure the selective substitution at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include quinones or other oxidized phenolic compounds.

Reduction: The major product is the hydrogenated phenol derivative.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of antioxidants, UV stabilizers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, inhibiting their function and leading to the disruption of energy production in fungal cells .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2,4-bis(1,1-dimethylethyl)- (Non-Iodinated Analog)

- Structure : Lacks the iodine atom at position 6.

- Bioactivities :

- Antioxidant Activity : Exhibits free radical scavenging via hydrogen donation, as demonstrated in Streptomyces spp. extracts .

- Antimicrobial Effects : Enhances antibiotic efficacy (e.g., gentamicin) against Serratia marcescens by disrupting biofilms .

- Antifungal Activity : Shows 100% inhibition of conidial germination in Aspergillus at 200 μg/L .

- Cytotoxicity : Active against HeLa cervical cancer cells .

- Stability : Sensitive to high hydrostatic pressure (HHP), with content reductions up to 77.6% observed in treated milk .

The tert-butyl groups in both compounds provide steric protection to the phenolic hydroxyl group, but the iodine’s electron-withdrawing nature could reduce antioxidant efficacy compared to the non-iodinated analog.

Nitro-Substituted Derivatives (e.g., 2,4-Di-tert-amyl-6-nitrophenol)

- Structure : Nitro group at position 6 instead of iodine.

- Example: 2,4-Di-tert-amyl-6-nitrophenol (CAS 20039-94-5) has been documented for pesticidal applications .

Other Phenolic Derivatives

- Phenol, 2,4-bis(1,1-dimethylethyl)benzeneethanol: Isolated from Talaromyces amestolkiae, this compound features an ethanol side chain instead of iodine. Its bioactivities remain uncharacterized but suggest structural versatility in microbial metabolites .

- 1,2-Benzenedicarboxylic Acid Esters: Found in Moringa oleifera endophytic fungi, these lack phenolic hydroxyl groups but exhibit antimicrobial activity. Fewer hydroxyl groups correlate with reduced antimicrobial efficacy .

Comparison: The 6-iodo compound’s hydroxyl group is critical for hydrogen donation in antioxidant mechanisms, distinguishing it from non-phenolic analogs.

Key Research Findings and Data Tables

Table 1: Bioactivity Comparison of Phenolic Derivatives

*Predicted based on substituent effects.

Table 2: Structural Influences on Bioactivity

| Substituent at Position 6 | Electronic Effect | Key Bioactivity Impact |

|---|---|---|

| Iodine | Electron-withdrawing | May reduce antioxidant efficacy but enhance halogen-specific antimicrobial interactions. |

| Nitro | Strong electron-withdrawing | Likely enhances antimicrobial activity but diminishes antioxidant potential. |

| Hydrogen (non-iodinated) | Neutral | Optimizes balance between antioxidant and antimicrobial effects. |

Biologische Aktivität

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- (commonly known as BHT-I), is a phenolic compound with notable biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores the biological activity of BHT-I, focusing on its antioxidant, anticancer, and antifungal properties, supported by data tables and relevant case studies.

The molecular formula of BHT-I is with a molecular weight of 304.19 g/mol. It is characterized by the presence of iodine and tert-butyl groups that significantly influence its biological activity.

Antioxidant Activity

BHT-I has been shown to possess strong antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress in biological systems.

The antioxidant activity is primarily attributed to the ability of BHT-I to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage. This property is crucial in protecting cells from oxidative stress-related diseases.

Case Studies

- Study on Oxidative Stress : In vitro studies demonstrated that BHT-I significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, in human cell lines. The results indicated a dose-dependent response where higher concentrations of BHT-I led to greater reductions in MDA levels.

- Comparative Analysis : A comparative study involving various phenolic compounds showed that BHT-I exhibited superior antioxidant activity compared to other common antioxidants like ascorbic acid and tocopherol.

Anticancer Activity

BHT-I has been investigated for its potential anticancer effects, particularly against breast cancer cell lines such as MCF-7 and HeLa.

The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of various signaling pathways involved in cell survival.

Research Findings

- Cytotoxicity Assays : MTT assays revealed that BHT-I exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value of approximately 50 µM. The treatment led to morphological changes indicative of apoptosis.

- Molecular Docking Studies : In silico studies indicated that BHT-I effectively binds to key proteins involved in cancer proliferation pathways, suggesting a mechanism for its anticancer activity.

Antifungal Activity

BHT-I also displays antifungal properties against various fungal strains, making it a candidate for agricultural applications.

Study Highlights

- In Vitro Antifungal Testing : Tests against Candida albicans and Aspergillus niger showed that BHT-I inhibited fungal growth with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

- Mechanism Exploration : The antifungal action is believed to involve disruption of fungal cell membranes and interference with ergosterol biosynthesis.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.